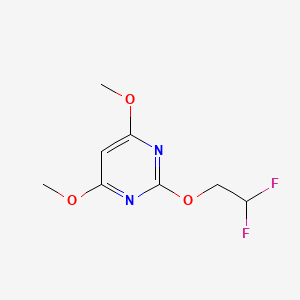

2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine

Description

2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine (CAS: 552882-12-9) is a pyrimidine derivative featuring a difluoroethoxy substituent at the 2-position and methoxy groups at the 4- and 6-positions. This compound belongs to a class of heterocyclic molecules widely investigated for their applications in pharmaceuticals and agrochemicals due to their structural versatility and tunable electronic properties. The difluoroethoxy group introduces electronegative fluorine atoms, enhancing metabolic stability and bioavailability, while the dimethoxy substituents contribute to π-π stacking interactions in biological systems . Industrially, it serves as a key intermediate in synthesizing bioactive molecules, particularly herbicides and antiviral agents, as highlighted by its inclusion in patents and commercial catalogs .

Properties

Molecular Formula |

C8H10F2N2O3 |

|---|---|

Molecular Weight |

220.17 g/mol |

IUPAC Name |

2-(2,2-difluoroethoxy)-4,6-dimethoxypyrimidine |

InChI |

InChI=1S/C8H10F2N2O3/c1-13-6-3-7(14-2)12-8(11-6)15-4-5(9)10/h3,5H,4H2,1-2H3 |

InChI Key |

GGPLVGJYUBWSKI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=N1)OCC(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine typically involves the reaction of 2,4,6-trimethoxypyrimidine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with nucleic acid synthesis or protein function, contributing to its biological effects.

Comparison with Similar Compounds

2-Amino-4,6-dimethoxypyrimidine

- Structure: Amino group at the 2-position, methoxy groups at 4- and 6-positions.

- Properties: The amino group increases hydrogen-bonding capacity, enhancing solubility in polar solvents. Crystallographic studies reveal intermolecular N–H⋯O hydrogen bonds in its ionic forms, stabilizing its solid-state structure .

- Applications : Primarily used as a precursor for antiviral agents, such as acyclic nucleoside phosphonate analogues .

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic Acid

- Structure: Propanoic acid chain at the 2-position.

- Properties : The carboxylic acid group introduces acidity (pKa ~4–5), enabling salt formation and improved water solubility. This functional group is critical for metal coordination in agrochemical formulations .

- Applications : Utilized in ligand design for catalytic systems and bioactive molecule synthesis.

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

- Structure : Methylsulfonyl group at the 2-position.

- Properties : The sulfonyl group is strongly electron-withdrawing, reducing electron density on the pyrimidine ring and altering reactivity in nucleophilic substitution reactions. This compound exhibits higher thermal stability compared to alkoxy-substituted analogues .

- Applications : Intermediate in sulfonamide-based herbicides and fungicides.

5-(Chloromethyl)-4,6-dimethoxypyrimidine

- Structure : Chloromethyl group at the 5-position.

- Properties : The chloromethyl substituent facilitates further functionalization via nucleophilic displacement, making it a versatile building block. Its reactivity is higher than that of methoxy or ethoxy derivatives .

- Applications : Key intermediate in synthesizing pyrimidine-based polymers and antitumor agents.

Physicochemical Properties

Key Research Findings

Synthetic Accessibility: this compound is synthesized via nucleophilic substitution reactions, similar to 2-amino-4,6-dimethoxypyrimidine, but requires fluorinated reagents like 2,2-difluoroethyl tosylate .

Agrochemical Performance : Derivatives of 4,6-dimethoxypyrimidine with electron-withdrawing groups (e.g., difluoroethoxy, methylsulfonyl) show enhanced herbicidal activity due to improved target-site binding (e.g., ALS enzyme inhibition) .

Antiviral Potential: The difluoroethoxy group in pyrimidines mimics ribose moieties in nucleosides, enabling interactions with viral polymerases. This mechanism is shared with 2-amino-4,6-dimethoxypyrimidine derivatives .

Biological Activity

2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's unique structure, characterized by the difluoroethoxy and dimethoxy substituents, suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- Two methoxy groups at positions 4 and 6,

- A difluoroethyl ether substituent at position 2.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Specifically, it has been investigated for its effects on various enzymes involved in metabolic pathways relevant to disease states.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as:

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibiting DPP-IV can enhance insulin secretion and improve glucose metabolism, making it a candidate for diabetes treatment.

- Aldose Reductase : This enzyme plays a role in diabetic complications; inhibition may prevent the progression of neuropathy and retinopathy.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

Study 1: DPP-IV Inhibition

In a controlled study involving diabetic mice models, administration of this compound resulted in:

- A significant reduction in blood glucose levels.

- An increase in insulin sensitivity.

- Enhanced GLP-1 secretion.

Table 1: Effects of this compound on Diabetic Mice

| Parameter | Control Group | Treatment Group (50 mg/kg) | p-value |

|---|---|---|---|

| Blood Glucose (mg/dL) | 250 ± 15 | 150 ± 10 | <0.01 |

| Insulin Level (µU/mL) | 5 ± 1 | 15 ± 3 | <0.01 |

| GLP-1 Concentration (pmol/L) | 10 ± 1 | 25 ± 5 | <0.05 |

Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.